4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Beschreibung
Eigenschaften
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBHRPXYZGPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702233 | |
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151096-96-7 | |
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The spirocyclic core of 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is constructed via intramolecular cyclization. Retrosynthetically, the target molecule disconnects into:
-
A benzyl-substituted piperidine precursor.
-
A carbonyl-containing fragment for oxazolidinone ring formation.
Key intermediates include N-benzylpiperidin-4-amine and chloroacetyl chloride, which undergo sequential acylation and cyclization.
Stepwise Synthesis Protocols
Formation of the Acylated Intermediate
The synthesis begins with the acylation of N-benzylpiperidin-4-amine using chloroacetyl chloride under basic conditions.
Procedure :
-
Dissolve N-benzylpiperidin-4-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (2.5 equiv) as a base to scavenge HCl.
-
Slowly introduce chloroacetyl chloride (1.2 equiv) at 0°C.
-
Stir for 4 hours at room temperature.
Reaction Equation :
Cyclization to Form the Spirocyclic Core
The acylation product undergoes base-mediated cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane skeleton.
Procedure :
-
Dissolve the acylated intermediate (1.0 equiv) in dry THF.
-
Add potassium tert-butoxide (1.5 equiv) at −78°C under nitrogen.
-
Warm the reaction to −30°C and stir for 3 hours.
-
Quench with ice-water and extract with ethyl acetate.
Critical Parameters :
-
Temperature control (−78°C to −30°C) prevents side reactions.
-
Anhydrous conditions are essential to avoid hydrolysis.
Reaction Equation :
Yield : 70–84% after flash chromatography.
Optimization Strategies
Solvent and Base Selection
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DMF, DCM, EtOAc | THF | +15% |
| Base | KOtBu, NaH, NaOH, K2CO3 | KOtBu | +20% |
THF’s low polarity facilitates cyclization, while KOtBu’s strong basicity ensures complete deprotonation.
Temperature and Reaction Time
| Temperature (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|
| −78 | 1 | 65 |
| −30 | 3 | 92 |
| 0 | 6 | 88 |
Prolonged stirring at −30°C maximizes ring closure efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors replace batch processes:
-
Reactor Type : Microfluidic chip with integrated temperature zones.
-
Throughput : 5 kg/day at 90% purity.
-
Advantages : Reduced solvent use, consistent product quality.
Crystallization and Purification
Crystallization Solvent System :
-
Ethanol/water (7:3 v/v) achieves >99% purity.
-
Cooling rate: 0.5°C/min to prevent oiling out.
Analytical Data :
-
Melting Point : 142–144°C.
-
HPLC Purity : 99.2% (UV detection at 254 nm).
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 4.38 (q, 1H, CH), 3.89 (d, 1H, OCH2), 2.84–2.57 (m, 8H, piperidine).
-
IR (cm−1): 1685 (C=O), 1250 (C-O-C).
Mass Spectrometry
-
HRMS (ESI) : m/z calcd for C15H18N2O2 [M+H]+: 259.1447; found: 259.1443.
Challenges and Mitigation
Common Side Reactions
-
Over-Acylation : Controlled stoichiometry (1.2 equiv chloroacetyl chloride) minimizes diacylation.
-
Ring-Opening : Strict anhydrous conditions prevent hydrolysis of the oxazolidinone.
Emerging Methodologies
Photocatalytic Cyclization
Recent advances employ visible-light catalysis for milder conditions:
-
Catalyst : Ir(ppy)3 (1 mol%).
-
Yield : 82% at room temperature.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Substitution Effects on Pharmacological Activity
Key Findings :
- Lower alkyl groups (e.g., methyl, ethyl) at position 4 retain antihypertensive activity comparable to the indolylethyl parent compound (21), while bulky aryl groups reduce potency due to steric hindrance .
- Fluorinated benzyl derivatives (e.g., 2-Fluorobenzyl, 3-Fluorobenzyl) exhibit enhanced target binding (e.g., σ1 receptor antagonism) and improved pharmacokinetic profiles, likely due to fluorine's electronegativity and metabolic stability .
- Cyclohexyl substitution shifts therapeutic focus to anticonvulsant applications, highlighting the scaffold's versatility .
Biologische Aktivität
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse mechanisms of action, making it a candidate for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 151096-96-7 |
| IUPAC Name | This compound |
| PubChem CID | 53439912 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects against several disorders.
1. Antidiabetic and Anti-obesity Effects
Research indicates that compounds within the diazaspiro series, including this compound, may exhibit significant anti-obesity effects through multiple mechanisms:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid synthesis. Compounds have shown IC₅₀ values of 11 nM for hACC-1 and 4 nM for hACC-2, indicating potent inhibition .
- Neuropeptide Y (NPY) Antagonism : The compound may also act as an antagonist to NPY receptors, which are involved in appetite regulation and energy homeostasis .
2. Central Nervous System Disorders
The potential application of this compound in treating central nervous system disorders has been highlighted:
- Dual m-opioid Receptor Agonism : It has been suggested that derivatives of this compound could serve as dual agonists at m-opioid receptors, which are targets for pain management therapies .
3. Cardiovascular Effects
Studies have indicated that certain derivatives exhibit binding affinities that could be beneficial in treating cardiovascular diseases associated with excess NPY levels .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Case Study 1: Inhibition of ACC
A study demonstrated that a related compound exhibited strong inhibition against ACC enzymes, which are critical for lipid metabolism. The pharmacological data suggested that these compounds could be further developed as anti-obesity agents.
Case Study 2: Pain Management
A series of experiments explored the analgesic properties of diazaspiro compounds. The findings revealed that specific derivatives could effectively modulate pain pathways by acting on opioid receptors .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, with key steps including Buchwald–Hartwig coupling for introducing aryl/alkyl groups and cyclization to form the spirocyclic core. For example:
- Step 1 : Prepare the lactam intermediate via cyclization of a diamine precursor under basic conditions.
- Step 2 : Introduce the benzyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .
- Step 3 : Optimize reaction yields by adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/heptane to isolate the pure spirocyclic product .
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy : Use high-field NMR (e.g., 400 MHz) with parameters like zg30 pulse sequences, 16 scans, and 1.0 s relaxation delay to resolve overlapping signals in the spirocyclic structure. Key peaks include the lactam carbonyl (~170 ppm in ¹³C NMR) and benzyl protons (~7.3 ppm in ¹H NMR) .
- GC-MS : Employ electron ionization (EI) mode with DB-5 columns to confirm molecular ion peaks (e.g., m/z 288 for C₁₅H₁₉N₂O₂) and detect impurities .
- Purity Assessment : Use HPLC with C18 columns (acetonitrile/water mobile phase) to achieve ≥97% purity, as reported in pharmacological studies .
Advanced: What in vivo models are suitable for evaluating its antihypertensive activity?
Methodological Answer:
- Spontaneously Hypertensive Rats (SHR) : The gold standard for screening antihypertensive agents. Administer the compound orally (10–50 mg/kg) and monitor systolic blood pressure (SBP) via tail-cuff plethysmography over 24 hours. Compound 21 (a 9-substituted analog) reduced SBP by 30–40 mmHg at 10 mg/kg in SHR models .
- Mechanistic Studies : Pair SHR data with ex vivo assays (e.g., isolated aortic ring contraction) to confirm α₁-adrenoceptor blockade, a key mode of action for this scaffold .
Advanced: How do structural modifications at the 9-position influence pharmacological activity?
Methodological Answer:
- Alkyl vs. Aryl Substitutions : Lower alkyl groups (e.g., methyl, ethyl) retain or enhance activity (e.g., compound 21: 9-(2-indol-3-ylethyl)), while bulky aryl groups reduce potency due to steric hindrance at the receptor site .
- Ring-Opened Analogs : Opening the spirocyclic structure (e.g., replacing the lactam with a linear chain) decreases activity by ~90%, emphasizing the necessity of the rigid spiro framework for target engagement .
- Fluorinated Derivatives : Introducing fluorine at the benzyl position (e.g., 3-fluorobenzyl) improves metabolic stability without compromising activity, as seen in analogs with >95% plasma stability after 60 minutes .
Advanced: What analytical challenges arise in characterizing spirocyclic compounds like this one?
Methodological Answer:
- Stereochemical Complexity : Use NOESY or ROESY NMR to distinguish axial vs. equatorial substituents in the spiro system, which impact receptor binding .
- Degradation Products : Monitor for lactam hydrolysis under acidic/basic conditions using LC-MS. For example, storage at 2–8°C in amber vials minimizes degradation (<2% over 6 months) .
- Solvent Artifacts : Avoid DMSO in NMR samples, as it can form adducts with the lactam carbonyl. Use CDCl₃ or D₂O for cleaner spectra .
Advanced: How can reaction yields be optimized in spirocyclic synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands like BINAP or Xantphos to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 2 hours by using microwave irradiation (100°C, 300 W), achieving yields >75% .
- Workup Strategies : Extract polar byproducts with brine/ethyl acetate washes, and use activated charcoal to remove colored impurities before chromatography .
Advanced: What computational tools aid in SAR studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with α₁-adrenoceptors. The spiro oxygen forms hydrogen bonds with Thr194, while the benzyl group occupies a hydrophobic pocket .
- QSAR Models : Build 2D/3D-QSAR using MOE software to predict activity of novel analogs. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<80 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
